2-Cyano-5-(3-methoxycarbonylphenyl)phenol, 95%
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Overview
Description
2-Cyano-5-(3-methoxycarbonylphenyl)phenol, 95% (2C5MCPP) is an organic compound with a wide range of uses in scientific research. It is a white crystalline solid with a melting point of 94-96°C and a boiling point of 314-316°C. It is soluble in ethanol, methanol, and ethyl acetate and has a molecular weight of 254.25 g/mol. Its structure is composed of two benzene rings, one of which is connected to a cyano group, and the other is connected to an ester group. It is a versatile compound that can be used in a variety of applications, from synthesis to drug development.
Mechanism of Action
2-Cyano-5-(3-methoxycarbonylphenyl)phenol, 95% is an organic compound that can interact with other molecules to form new compounds. Its mechanism of action involves the formation of a covalent bond between two molecules, which can then be used to synthesize new compounds. This process is known as a nucleophilic substitution reaction, and it is a common reaction in organic chemistry.
Biochemical and Physiological Effects
2-Cyano-5-(3-methoxycarbonylphenyl)phenol, 95% has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been found to have a positive effect on the immune system, as well as on the cardiovascular system. Additionally, it has been found to have a protective effect against UV radiation and to have anti-allergic properties.
Advantages and Limitations for Lab Experiments
2-Cyano-5-(3-methoxycarbonylphenyl)phenol, 95% is a versatile compound that can be used in a variety of lab experiments. Its advantages include its low cost, its ease of synthesis, and its stability. Additionally, it is non-toxic, which makes it safe to use in lab experiments. The main limitation of 2-Cyano-5-(3-methoxycarbonylphenyl)phenol, 95% is its low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are a number of potential future directions for 2-Cyano-5-(3-methoxycarbonylphenyl)phenol, 95%. It could be used in the development of new drugs, as well as in the synthesis of other compounds. Additionally, it could be used to develop new materials for biomedical applications. It could also be used in the synthesis of polymers for the production of medical devices. Finally, it could be used in the synthesis of organic dyes and other compounds for use in the food and cosmetic industries.
Synthesis Methods
2-Cyano-5-(3-methoxycarbonylphenyl)phenol, 95% can be synthesized through a process known as the Hofmann rearrangement. This involves reacting anhydrous hydroxamic acid with sodium cyanide in an ethanol solution. The reaction produces an intermediate product, which is then treated with a base such as sodium hydroxide to produce 2-Cyano-5-(3-methoxycarbonylphenyl)phenol, 95%. This method is simple and efficient, and it can be used to synthesize 2-Cyano-5-(3-methoxycarbonylphenyl)phenol, 95% in high yield.
Scientific Research Applications
2-Cyano-5-(3-methoxycarbonylphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, including polymers, heterocyclic compounds, and organic dyes. It has also been used in the development of new drugs, as well as in the synthesis of pharmaceutical intermediates. Additionally, it has been used in the synthesis of polymers for the production of biomedical materials.
properties
IUPAC Name |
methyl 3-(4-cyano-3-hydroxyphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-19-15(18)12-4-2-3-10(7-12)11-5-6-13(9-16)14(17)8-11/h2-8,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDHYNFNKQDBBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684843 |
Source
|
Record name | Methyl 4'-cyano-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-(3-methoxycarbonylphenyl)phenol | |
CAS RN |
1261986-06-4 |
Source
|
Record name | Methyl 4'-cyano-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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